Superior In Vivo Tumor Selectivity and Tumor-to-Blood Ratio Compared to Neocarzinostatin (NCS)
SMANCS exhibits profoundly superior tumor accumulation and retention compared to its parent compound, NCS, and other proteins. In a tumor-bearing mouse model, SMANCS achieved a tumor-to-blood protein concentration ratio of 5 or greater, while NCS, a small protein, never achieved a ratio of even 1 across all time points measured [1]. When formulated in Lipiodol and administered arterially, this ratio was reported to exceed 1,000, with some sources indicating ratios greater than 2,500 [2]. This selective accumulation is a result of the polymer conjugation enabling exploitation of the enhanced permeability and retention (EPR) effect, a mechanism not available to small molecules like NCS [1].
| Evidence Dimension | Tumor-to-Blood Concentration Ratio (in vivo model) |
|---|---|
| Target Compound Data | ≥5 (up to >2,500 in Lipiodol formulation) |
| Comparator Or Baseline | Neocarzinostatin (NCS): <1 (never achieved a ratio of 1 or 5) |
| Quantified Difference | ≥5-fold higher (up to >2500-fold higher with Lipiodol) |
| Conditions | Tumor-bearing mouse model (SMANCS); various proteins of Mr 12,000-160,000; rat model for tumor/blood ratio >1,000 |
Why This Matters
This extreme selectivity is the basis for SMANCS's improved therapeutic index and its ability to function as a theranostic agent (both therapeutic and diagnostic), a feature absent in NCS.
- [1] Matsumura Y, Maeda H. A new concept for macromolecular therapeutics in cancer chemotherapy: mechanism of tumoritropic accumulation of proteins and the antitumor agent smancs. Cancer Res. 1986 Dec;46(12 Pt 1):6387-92. View Source
- [2] Maeda H. [SMANCS/lipiodol]. Gan To Kagaku Ryoho. 1994 May;21(6):907-13. View Source
